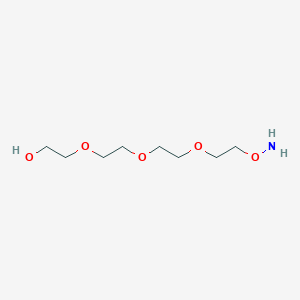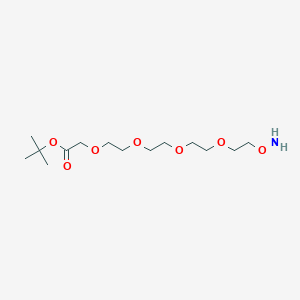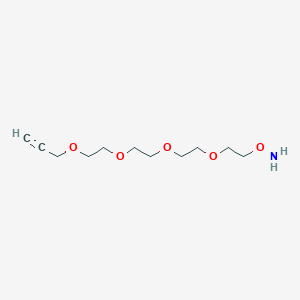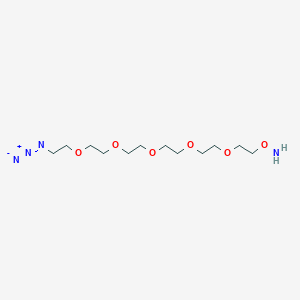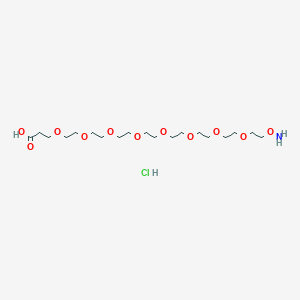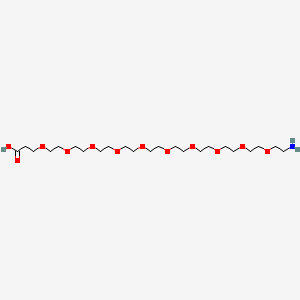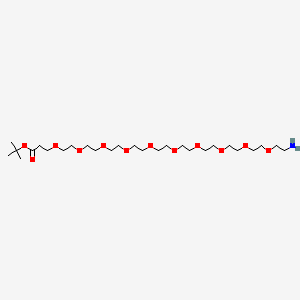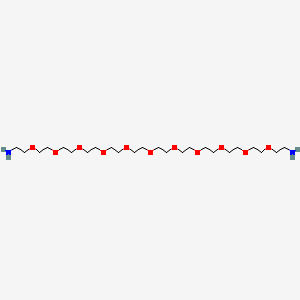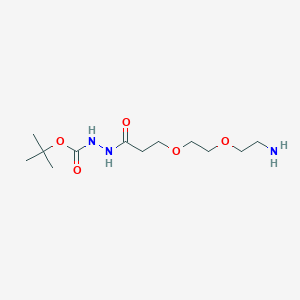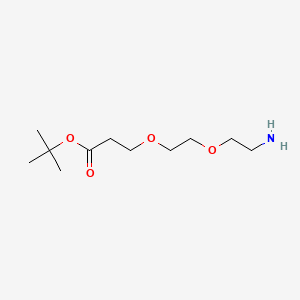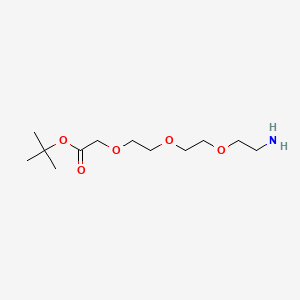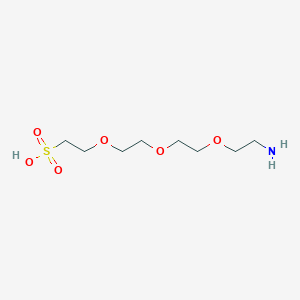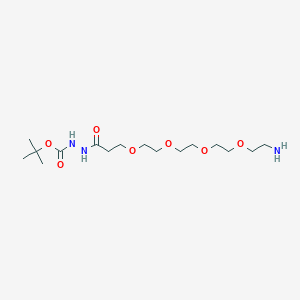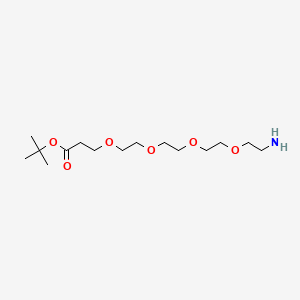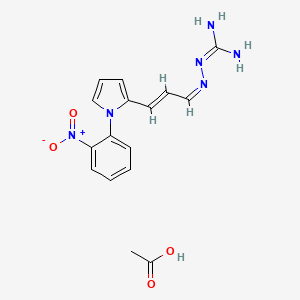
AP1189 acetate
Übersicht
Beschreibung
AP1189 acetate, also known as resomelagon , is a novel, oral, first-in-class biased agonist of melanocortin receptors 1 and 3 (MC1r and MC3r) . It is currently in clinical development for the treatment of active rheumatoid arthritis (RA), idiopathic membranous nephropathy, and acute respiratory distress syndrome in COVID-19 .
Chemical Reactions Analysis
AP1189 acetate does not induce cAMP accumulation, the canonical pathway ascribed to melanocortin agonists. Instead, it interacts with MC1 and MC3 to activate a second pathway centered on ERK1/2 phosphorylation, as well as intracellular Ca2+ mobilization .
Wissenschaftliche Forschungsanwendungen
1. Metabolic and Biophysical Effects in Articular Cartilage
A study by Bonassar et al. (1996) explored the activation and inhibition of endogenous matrix metalloproteinases (MMPs) in bovine cartilage. They found that treatment with 4-aminophenylmercuric acetate (APMA) resulted in significant changes in biochemical, biomechanical, and physicochemical properties of the tissue. This study indicates the potential of APMA in understanding cartilage degradation and the role of MMPs, although it's not directly related to AP1189 acetate (Bonassar et al., 1996).
2. Impact on NADPH Oxidase and Oxidative Stress
Riganti et al. (2006) investigated the effects of Apocynin (acetovanillone) on oxidative stress in N11 glial cells. While this study focuses on Apocynin and not AP1189, it highlights the complex interactions of acetate-based compounds with cellular oxidative pathways (Riganti et al., 2006).
3. Radiopharmaceutical Applications
Research by Moerlein et al. (2002) and Pike et al. (1982) delved into the production of Sodium Acetate C 11 Injection for clinical PET studies. These works demonstrate the application of acetate in medical imaging, particularly in tracing metabolic processes in various diseases, which may include a broader scope of acetate compounds beyond AP1189 (Moerlein et al., 2002), (Pike et al., 1982).
4. Biased Agonism in Inflammation and Metabolism
Montero-Melendez et al. (2015) characterized AP1189 as a biased agonist at melanocortin receptors MC1 and MC3. They found that AP1189 could reduce cytokine release and promote anti-inflammatory actions without inducing melanogenesis, illustrating its potential in treating inflammation-related pathologies (Montero-Melendez et al., 2015).
Safety And Hazards
Zukünftige Richtungen
AP1189 acetate is currently in clinical development for the treatment of active rheumatoid arthritis (RA), idiopathic membranous nephropathy, and acute respiratory distress syndrome in COVID-19 . The company has completed two new Phase 2 clinical trials in RA and is evaluating the new oral tablet dosage form and increasing the treatment period to 3 months in an ongoing Phase 2a iMN trial . The primary efficacy readout is defined as the fraction of patients where disease activity goes from high to medium or lower disease activity .
Eigenschaften
IUPAC Name |
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESOFUABUPMMH-BKSNKXDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N\N=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AP1189 acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



